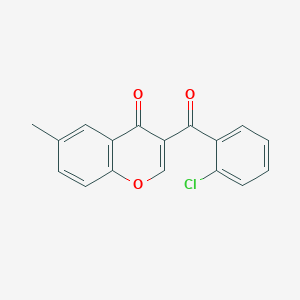

![molecular formula C22H19NO3 B5679615 ethyl 5-hydroxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5679615.png)

ethyl 5-hydroxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 5-hydroxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate derivatives has been explored in various studies. One approach involves the design, synthesis, and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase, highlighting the significance of substituent positioning on the phenylthiomethyl ring for the potency of compounds (Peduto et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been studied using single-crystal X-ray diffraction techniques. These studies provide insights into the crystal packing and the roles of hydrogen bonds in the molecular structure (Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 5-hydroxyindole-3-carboxylate derivatives have been prepared and evaluated for their biological activities, such as inhibition of human 5-lipoxygenase. The synthesis involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to various chemical transformations (Cucek & Verček, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as crystallization behavior and unit-cell parameters, can be elucidated through detailed crystallographic studies. For instance, the analysis of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate revealed its monoclinic space group and the importance of weak intermolecular hydrogen-bonding interactions (Zhou et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are central to understanding the utility of this compound derivatives. For example, structural optimization led to potent inhibitors of 5-lipoxygenase, showcasing the compound's potential in anti-inflammatory therapeutics (Karg et al., 2009).

Wissenschaftliche Forschungsanwendungen

1. Anti-Inflammatory Applications

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. This inhibition suggests its potential as a therapeutic agent for inflammatory and allergic disorders. For instance, a related compound, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated significant inhibition of 5-LO activity in human neutrophils and reduced the severity of pleurisy in animal models (Karg et al., 2009). Further studies on derivatives of ethyl 5-hydroxyindole-3-carboxylate have also confirmed their efficiency in inhibiting human 5-LO (Peduto et al., 2014).

2. Antiviral Activity

Several ethyl 5-hydroxyindole-3-carboxylates have been designed and synthesized with the purpose of evaluating their anti-hepatitis B virus (HBV) activities. One such compound demonstrated significant anti-HBV activity, more potent than the positive control lamivudine (Zhao et al., 2006). Another study involved the synthesis of various ethyl 1,2-dimethyl-5-Hydroxy-1H-indole-3-carboxylates, investigating their antiviral activity against influenza A and other viruses. While many of the synthesized compounds did not show notable activity against these viruses, a few demonstrated micromolar activities against certain strains (Ivashchenko et al., 2014).

3. Allosteric Modulation of Receptors

Research has explored the pharmacology of compounds structurally related to this compound, such as Org 27569, which interacts allosterically with the cannabinoid CB1 receptor. These studies suggest the potential of such compounds to influence receptor conformation and function, which could have implications for the development of new therapeutic agents (Price et al., 2005).

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-3-26-22(25)20-14(2)23(15-9-5-4-6-10-15)21-17-12-8-7-11-16(17)19(24)13-18(20)21/h4-13,24H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIKHLHFDQSQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isobutyl-8-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679534.png)

![2-[3-(3-hydroxyquinoxalin-2-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5679561.png)

![N-[rel-(3R,4S)-1-(4-amino-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5679568.png)

![4-{5-[3-(ethylthio)phenyl]-2-furoyl}morpholine](/img/structure/B5679569.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5679579.png)

![1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5679581.png)

![4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5679584.png)

![(2,4-difluorophenyl){[(2-methyl-1-benzofuran-5-yl)carbonyl]amino}acetic acid](/img/structure/B5679591.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide](/img/structure/B5679610.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5679620.png)

![8-(3,5-dimethylbenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5679621.png)

![3-methoxy-1-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5679630.png)